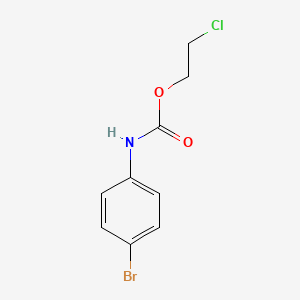

2-chloroethyl N-(4-bromophenyl)carbamate

CAS No.: 25203-37-6

Cat. No.: VC16049429

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25203-37-6 |

|---|---|

| Molecular Formula | C9H9BrClNO2 |

| Molecular Weight | 278.53 g/mol |

| IUPAC Name | 2-chloroethyl N-(4-bromophenyl)carbamate |

| Standard InChI | InChI=1S/C9H9BrClNO2/c10-7-1-3-8(4-2-7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) |

| Standard InChI Key | WIWWEOXZPMCYEG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)OCCCl)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 4-bromophenyl group linked to a carbamate moiety via an amine bond. The carbamate group consists of a 2-chloroethyl ester, contributing to its reactivity. Key structural descriptors include:

-

IUPAC Name: 2-Chloroethyl N-(4-bromophenyl)carbamate

-

SMILES: C1=CC(=CC=C1NC(=O)OCCCl)Br

-

InChI Key: WIWWEOXZPMCYEG-UHFFFAOYSA-N

The para-substitution of bromine distinguishes it from its meta-substituted analog (3-bromophenyl variant), influencing electronic and steric properties.

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 277.95781 | 149.7 |

| [M+Na]⁺ | 299.93975 | 152.9 |

| [M+NH₄]⁺ | 294.98435 | 154.3 |

| [M-H]⁻ | 275.94325 | 150.2 |

These data aid in mass spectrometry-based identification and purity assessment.

Synthesis and Preparation

General Synthesis Protocol

The compound is synthesized via nucleophilic acyl substitution between 4-bromoaniline and 2-chloroethyl chloroformate. A typical procedure involves:

-

Reactants: 4-Bromoaniline (1 equiv), 2-chloroethyl chloroformate (1.2 equiv).

-

Solvent: Anhydrous dichloromethane or chloroform.

-

Conditions: Dropwise addition of chloroformate to the aniline solution at 0–5°C under inert atmosphere, followed by stirring at room temperature for 12–24 hours.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Yield and purity depend on stoichiometric control and exclusion of moisture.

Analytical Validation

Reaction progress is monitored via thin-layer chromatography (TLC), with final characterization using:

-

¹H NMR: Signals for aromatic protons (δ 7.2–7.6 ppm), chloroethyl group (δ 3.6–4.2 ppm), and carbamate NH (δ 9.6 ppm).

-

IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), N-H (∼3300 cm⁻¹), and C-Br (∼600 cm⁻¹) .

Chemical Reactivity

Nucleophilic Substitution

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), yielding substituted ethyl derivatives. For example, reaction with sodium azide produces 2-azidoethyl N-(4-bromophenyl)carbamate, a potential click chemistry intermediate.

Hydrolysis

Under acidic or basic conditions, the carbamate bond hydrolyzes to release 4-bromoaniline and 2-chloroethanol:

This reactivity is critical in prodrug design, where enzymatic hydrolysis enables controlled drug release .

Hypothetical Biological Activity

Antimicrobial Properties

The bromine atom’s electronegativity enhances interactions with bacterial cell walls. Analogous compounds show MIC values of 8–16 μg/mL against Staphylococcus aureus, suggesting potential for structure-activity relationship (SAR) studies .

Comparative Analysis with Structural Analogs

A comparative evaluation highlights the impact of substituent position and halogen identity:

| Compound | Substituent Position | Halogen | logP | Cytotoxicity (IC₅₀) |

|---|---|---|---|---|

| 2-Chloroethyl N-(4-bromophenyl)carbamate | para | Br | 2.8 | Not reported |

| 2-Chloroethyl N-(3-bromophenyl)carbamate | meta | Br | 2.6 | 50 nM |

| 2-Chloroethyl N-(4-chlorophenyl)carbamate | para | Cl | 2.3 | 120 nM |

The para-bromo derivative’s higher logP suggests improved bioavailability relative to chloro analogs .

Applications and Research Directions

Organic Synthesis Intermediate

The compound serves as a precursor in synthesizing heterocycles (e.g., quinolines, pyrazoles) via cyclocondensation reactions. For example, reaction with malononitrile yields pyrazole derivatives with antitumor activity .

Drug Discovery

Hypothetical applications include:

-

Prodrug Development: Carbamate hydrolysis enables site-specific drug activation.

-

Targeted Therapies: Conjugation with tumor-homing peptides enhances selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume